molecular formula C21H25N3O6S2 B2502569 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-57-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2502569
CAS No.: 497073-57-1
M. Wt: 479.57
InChI Key: MJPWBZXUAUPMKH-UHFFFAOYSA-N
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Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (hereafter referred to as the target compound) is a sulfamoyl benzamide derivative featuring a 4-methoxy-1,3-benzothiazole moiety. This analysis compares its structural, physicochemical, and biological properties with closely related analogs documented in recent literature.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-28-13-11-24(12-14-29-2)32(26,27)16-9-7-15(8-10-16)20(25)23-21-22-19-17(30-3)5-4-6-18(19)31-21/h4-10H,11-14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPWBZXUAUPMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfamoyl group, and the final coupling with the benzamide core. Common reagents used in these steps include sulfur-containing compounds, methoxyethyl groups, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group or the benzothiazole ring.

    Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group and benzothiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of the Target Compound and Analogs

Compound Name Sulfamoyl Substituent Benzothiazole/Thiazole Substituents Key Structural Differences
Target Compound bis(2-methoxyethyl) 4-methoxy Reference structure
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide bis(2-methylpropyl) 4-ethoxy Bulkier sulfamoyl group; ethoxy substitution
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide bis(2-methoxyethyl) 3-ethyl-4-methoxy (ylidene form) Ylidene ring; ethyl addition
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide benzyl(methyl) 4-ethoxy-3-methyl (ylidene form) Aromatic sulfamoyl; methyl substitution
4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide dimethylamino (no sulfamoyl) 4-methoxy Lack of sulfamoyl group
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide bis(2-methoxyethyl) 4-(4-nitrophenyl)thiazole Nitrophenyl substitution; thiazole vs. benzothiazole

Key Observations :

  • The bis(2-methoxyethyl)sulfamoyl group in the target compound enhances hydrophilicity compared to bulkier alkyl (e.g., bis(2-methylpropyl) ) or aromatic (e.g., benzyl(methyl) ) substituents.
  • Methoxy vs.
  • Ylidene Derivatives : Compounds with ylidene benzothiazole moieties exhibit altered electronic properties due to conjugation, which may influence stability and reactivity.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound (Reference) Melting Point (°C) Solubility Indicators Spectral Data (IR/NMR)
Target Compound Not reported Predicted high aqueous solubility due to methoxyethyl groups Likely ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-H) ~7–8 ppm
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 Moderate (fluoro substituent) ¹H-NMR: δ 7.8–8.2 (aromatic), αD = +10.6°
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Not reported Likely lower (lipophilic benzyl group) IR: Absence of ν(S-H) confirms thione tautomer
N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-2-phenoxybenzamide Not reported High (phenoxy group) Biological activity: 129.23% (p<0.05)

Notes:

  • The target compound’s bis(2-methoxyethyl) groups likely improve solubility compared to halogenated analogs (e.g., 5f ) but may reduce crystallinity, as seen in lower melting points of methoxy derivatives versus chloro/fluoro compounds (e.g., 5i: 256–258°C ).
  • Spectral Trends : Sulfamoyl C=O stretches in IR (~1660–1680 cm⁻¹) and aromatic proton shifts in ¹H-NMR (~7–8 ppm) are consistent across analogs .

SAR Insights :

  • Sulfamoyl Group: Essential for bioactivity, as seen in LMM5/LMM11 and nitrophenyl-thiazole derivatives . Removal (e.g., dimethylamino analog ) abolishes activity.
  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (target) may offer enhanced π-π stacking vs. thiazole analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro , fluoro ) enhance target engagement, while methoxy/ethoxy groups improve solubility.

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